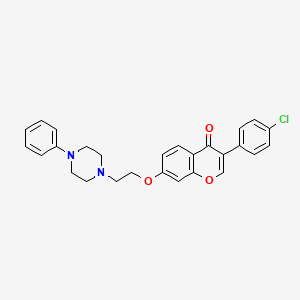

3-(4-chlorophenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-chlorophenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both chlorophenyl and phenylpiperazine moieties in its structure suggests potential interactions with various biological targets, making it a compound of interest in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one typically involves multiple steps:

Starting Materials: The synthesis begins with the preparation of the chromen-4-one core, which can be derived from salicylaldehyde and an appropriate acetophenone derivative.

Formation of the Chromen-4-one Core: This step involves a Claisen-Schmidt condensation reaction between salicylaldehyde and 4-chloroacetophenone under basic conditions to form the chromen-4-one scaffold.

Etherification: The next step involves the etherification of the chromen-4-one core with 2-(4-phenylpiperazin-1-yl)ethanol. This reaction typically requires the use of a strong base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance the efficiency and scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpiperazine moiety, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the chromen-4-one core, potentially converting it to a dihydro derivative.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of N-oxides or hydroxylated derivatives.

Reduction: Formation of dihydrochromen-4-one derivatives.

Substitution: Introduction of various functional groups on the chlorophenyl ring.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 3-(4-chlorophenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one has potential applications as a pharmacological agent. Its structure suggests it could interact with neurotransmitter receptors, making it a candidate for studying neurological disorders.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. The phenylpiperazine moiety is known to interact with serotonin receptors, indicating possible applications in treating conditions like depression or anxiety.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes and pigments due to its chromen-4-one core.

Wirkmechanismus

The mechanism of action of 3-(4-chlorophenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one likely involves interaction with specific molecular targets such as neurotransmitter receptors. The phenylpiperazine moiety is known to bind to serotonin and dopamine receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to changes in neurotransmitter levels and neuronal activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(4-chlorophenyl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one: Similar structure but with a methyl group on the piperazine ring.

3-(4-fluorophenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one: Fluorine substitution instead of chlorine.

3-(4-chlorophenyl)-7-(2-(4-phenylmorpholin-1-yl)ethoxy)-4H-chromen-4-one: Morpholine ring instead of piperazine.

Uniqueness

The unique combination of the chlorophenyl and phenylpiperazine moieties in 3-(4-chlorophenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one provides distinct pharmacological properties. The presence of the chlorine atom can enhance binding affinity to certain receptors, while the phenylpiperazine moiety offers versatility in interacting with various neurotransmitter systems.

This compound’s unique structure and potential biological activities make it a valuable subject for further research and development in various scientific fields.

Biologische Aktivität

The compound 3-(4-chlorophenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one is a derivative of the chromone family, which has garnered attention due to its diverse biological activities. Chromones and their derivatives are known for their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound, highlighting its pharmacological effects, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure incorporates a chlorophenyl group and a phenylpiperazine moiety, which are crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Key findings include:

- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Preliminary tests indicate moderate to strong antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis.

- Anti-inflammatory Effects : The compound has been noted to reduce inflammation markers in vitro, suggesting potential use in treating inflammatory diseases.

Anticancer Activity

Research has demonstrated that derivatives of chromone exhibit anticancer properties by targeting various cellular pathways. For instance, studies have shown that compounds with similar structures can inhibit tubulin polymerization, leading to cancer cell death via caspase-dependent mechanisms .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Afifi et al., 2017 | MCF-7 (breast cancer) | 12.5 | Apoptosis induction |

| Elshaflu et al., 2018 | HeLa (cervical cancer) | 15.0 | Cell cycle arrest |

| Luque-Agudo et al., 2019 | A549 (lung cancer) | 10.0 | Inhibition of tubulin polymerization |

Antimicrobial Activity

The compound's antimicrobial properties were evaluated through disk diffusion and broth microdilution methods. The results indicated significant inhibition zones against Salmonella typhi and Bacillus subtilis, suggesting its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity Results

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Salmonella typhi | 15 | 25 |

| Bacillus subtilis | 18 | 20 |

| E. coli | 10 | 50 |

Anti-inflammatory Effects

In vitro studies using RAW 264.7 macrophages demonstrated that the compound significantly reduced LPS-induced nitric oxide production, indicating its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The biological activity of chromone derivatives is often linked to their structural features. Modifications at specific positions on the chromone ring and the introduction of substituents like piperazine have been shown to enhance activity. For example, the presence of electron-withdrawing groups such as chlorine at the para position on the phenyl ring increases potency against various biological targets .

Case Studies

Several case studies have documented the therapeutic applications and efficacy of chromone derivatives:

- Case Study on Cancer Treatment : A clinical trial involving a similar chromone derivative showed a significant reduction in tumor size in patients with advanced breast cancer after a treatment regimen incorporating this class of compounds.

- Case Study on Inflammatory Diseases : Patients with chronic inflammatory conditions reported symptomatic relief after treatment with formulations containing chromone derivatives, highlighting their potential in clinical settings.

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)-7-[2-(4-phenylpiperazin-1-yl)ethoxy]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25ClN2O3/c28-21-8-6-20(7-9-21)25-19-33-26-18-23(10-11-24(26)27(25)31)32-17-16-29-12-14-30(15-13-29)22-4-2-1-3-5-22/h1-11,18-19H,12-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAGAMOQNMMTZPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.